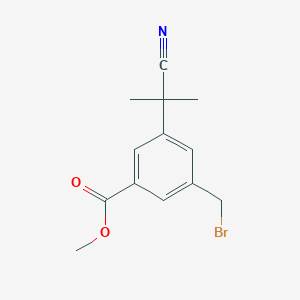
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate is an organic compound with the molecular formula C13H14BrNO2. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group and a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate typically involves the bromination of methyl 3-methylbenzoate followed by the introduction of the cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
科学的研究の応用
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-bromomethylbenzoate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 3-cyanomethylbenzoate: Lacks the bromomethyl group, limiting its use in substitution reactions.
Methyl 3-methyl-5-(1-cyano-1-methylethyl)benzoate: Lacks the bromine atom, affecting its reactivity.
Uniqueness
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate is unique due to the presence of both bromomethyl and cyano groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
特性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
296.16 g/mol |
IUPAC名 |
methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,8-15)11-5-9(7-14)4-10(6-11)12(16)17-3/h4-6H,7H2,1-3H3 |
InChIキー |
YUXTWCPFQGPGQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


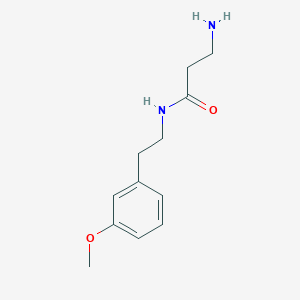
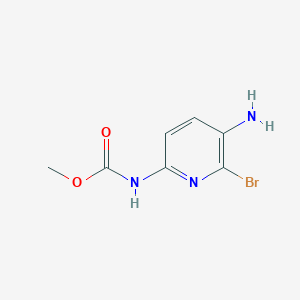
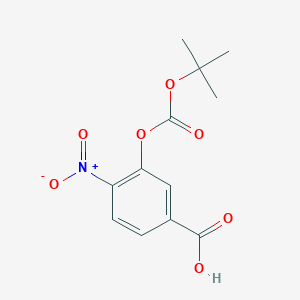
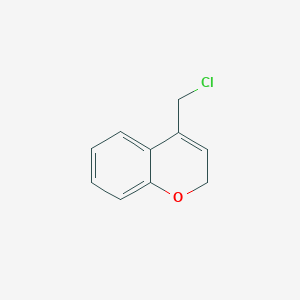
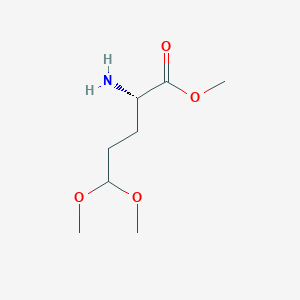
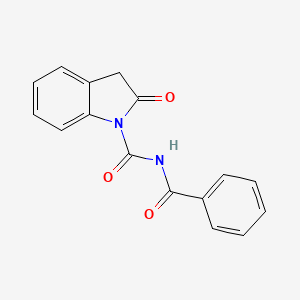
![2-(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B8458851.png)
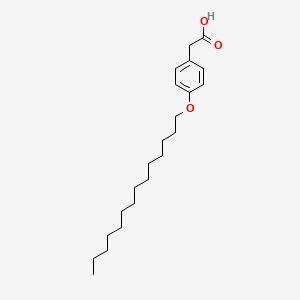
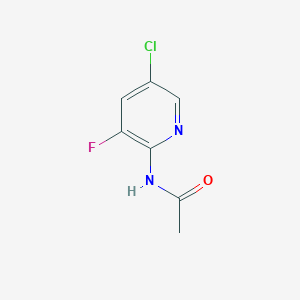
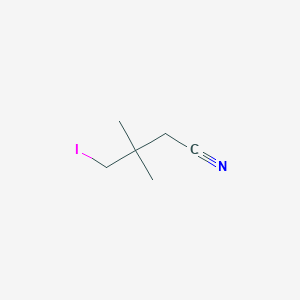
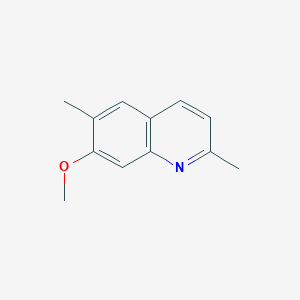
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B8458893.png)
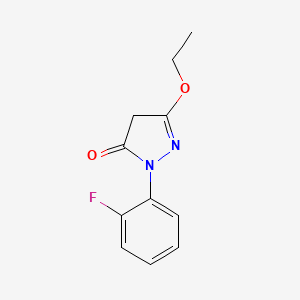
![1,8-Naphthyridine-1(2H)-carboxamide, N-[5-cyano-4-[(2-methoxyethyl)amino]-2-pyridinyl]-7-(dimethoxymethyl)-3,4-dihydro-6-[(4-methyl-2-oxo-1-piperazinyl)methyl]-](/img/structure/B8458909.png)
